3-chloro-1H-indole-6-carbonitrile
Description
3-Chloro-1H-indole-6-carbonitrile is a halogenated indole derivative characterized by a chlorine substituent at position 3 and a cyano group at position 6 of the indole ring. Indoles are heterocyclic aromatic compounds with a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The substitution pattern in this compound imparts distinct electronic and steric properties, making it valuable in pharmaceutical and agrochemical research. Chlorine and cyano groups are electron-withdrawing, influencing reactivity, solubility, and intermolecular interactions.
Properties
Molecular Formula |
C9H5ClN2 |
|---|---|
Molecular Weight |
176.60 g/mol |
IUPAC Name |
3-chloro-1H-indole-6-carbonitrile |
InChI |
InChI=1S/C9H5ClN2/c10-8-5-12-9-3-6(4-11)1-2-7(8)9/h1-3,5,12H |
InChI Key |
OVAMPWQDEIRJQR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C#N)NC=C2Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Property Analysis
Table 1: Comparative Data for Selected Indole Derivatives
Electronic Effects
- Chlorine vs. Cyano: Chlorine’s inductive electron-withdrawing effect deactivates the indole ring, while the cyano group’s strong electron withdrawal directs electrophilic substitution to specific positions (e.g., meta to CN).
- Fluorine Substitution : In 6-fluoro analogs, fluorine’s electronegativity enhances binding to biological targets (e.g., enzymes) through dipole interactions .
Research Implications
The structural diversity of indole derivatives underscores their versatility in drug discovery. For instance:
- 3-Chloro-1H-indole-6-carbonitrile: Potential as a kinase inhibitor scaffold due to halogen-bonding capabilities.
- Indazole Analogs : Improved metabolic stability compared to indoles, as seen in FDA-approved drugs like axitinib .
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